molecular formula C6H6O3 B586867 4-Hydroxy-6-methyl-2-pyrone CAS No. 675-10-5

4-Hydroxy-6-methyl-2-pyrone

Cat. No.: B586867
CAS No.: 675-10-5
M. Wt: 126.11 g/mol
InChI Key: NSYSSMYQPLSPOD-UHFFFAOYSA-N
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Description

4-Hydroxy-6-methylpyran-2-one is an organic compound with the molecular formula C6H6O3. It is also known as triacetic acid lactone. This compound is characterized by a pyran ring with hydroxyl and methyl substituents. It appears as a light yellow solid and is soluble in organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxy-6-methylpyran-2-one can be synthesized through various methods. One common method involves the reaction of dehydroacetic acid with sulfuric acid at elevated temperatures. This process leads to the formation of triacetic acid, which upon cooling, reverts to the lactone form . Another method involves the enzymatic conversion of glucose using the enzyme 2-pyrone synthase .

Industrial Production Methods

In industrial settings, 4-Hydroxy-6-methylpyran-2-one is often produced through the microbial synthesis using hosts like Escherichia coli and Saccharomyces cerevisiae. The enzyme 2-pyrone synthase catalyzes the synthesis from acetyl-CoA via condensations with malonyl-CoA .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-6-methylpyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyranones, pyrimidines, and other heterocyclic compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-6-methylpyran-2-one is unique due to its specific substitution pattern on the pyran ring, which imparts distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions and its role as a versatile building block in synthetic chemistry highlight its importance .

Properties

IUPAC Name

4-hydroxy-6-methylpyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H6O3/c1-4-2-5(7)3-6(8)9-4/h2-3,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSYSSMYQPLSPOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3
Source PubChem
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DSSTOX Substance ID

DTXSID1060974
Record name Triacetic acid lactone
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Molecular Weight

126.11 g/mol
Source PubChem
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CAS No.

675-10-5
Record name 4-Hydroxy-6-methyl-2-pyrone
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Record name Triacetic acid lactone
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Record name 2H-Pyran-2-one, 4-hydroxy-6-methyl-
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Record name 4-hydroxy-6-methylpyran-4-one
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Record name 4-HYDROXY-6-METHYL-2-PYRONE
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Synthesis routes and methods I

Procedure details

3-Acetyl-6-methyl-4-hydroxypyran-2-one may be deacylated by reaction with 90% sulphuric acid at 130° C. to give 6-methyl-4-hydroxy pyran-2-one;
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Synthesis routes and methods II

Procedure details

A solution of 1-phenyl-1-trimethylsiloxyethylene (25.0 g, 130 mmol) in absolute ether (400 mL) was cooled to −78° C., and malonyl dichloride (6.40 mL, 65.0 mmol) was added dropwise to the resulting solution by using a dropping funnel. The mixture was gradually heated to room temperature, stirred at room temperature (5 to 10° C.) for 14 hours, and further stirred at 30° C. for 24 hours. The thus-produced yellow precipitate was filtered and washed with absolute ether to give the target 4-hydroxy-6-methyl-2-pyrone (8.40 g, 67%) as a yellow solid.
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Synthesis routes and methods III

Procedure details

Similar to Example 150, 6.81 g (21.9 mmol, 73%) of a methyl ester compound was obtained as orange crystals from 6.08 g (0.0 mmol recrystallized from 3 methanol) of monomethyl ester of azelaic acid and 3.78 g (30.0 mmol) of 4-hydroxy-6-methyl-2-pyrone by recrystallization from methanol.
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Q & A

Q1: What is the molecular formula and weight of 4-hydroxy-6-methyl-2-pyrone?

A1: The molecular formula of this compound is C6H6O3, and its molecular weight is 126.11 g/mol.

Q2: What spectroscopic data is available to characterize this compound?

A2: this compound can be characterized by various spectroscopic techniques, including:

  • Infrared (IR) Spectroscopy: IR spectroscopy reveals characteristic peaks for the hydroxyl group, carbonyl group, and aromatic ring vibrations.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR provide detailed information about the hydrogen and carbon environments within the molecule.
  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy reveals the electronic transitions within the molecule, providing insights into its conjugation and potential chromophore properties.

Q3: What are the key reactive sites in this compound?

A3: The molecule exhibits reactivity at multiple sites:

  • C-3 Position: This position is susceptible to electrophilic aromatic substitution reactions due to the electron-donating effect of the hydroxyl group.
  • Hydroxyl Group: It can participate in various reactions, including esterification, etherification, and oxidation.
  • Michael Addition: The α,β-unsaturated carbonyl system of the pyrone ring can undergo Michael addition reactions.

Q4: How can this compound be used as a building block in organic synthesis?

A4: Its versatile reactivity makes it a valuable precursor for various heterocyclic compounds:

  • Synthesis of Pyridones: Reaction with amines can lead to the formation of substituted pyridones.
  • Construction of Fused Heterocycles: It can react with various dienophiles to form fused heterocyclic systems like pyranopyrans and pyridopyrans.
  • Preparation of Chroman-2-ones: Silver-catalyzed radical cascade cyclization reactions with 2-(allyloxy)arylaldehydes can afford chroman-2-ones.

Q5: How does the reactivity of this compound differ with aldehydes and ketones?

A5: * Aldehydes: Reactions with aliphatic aldehydes primarily occur via Michael addition at C-3, while reactions with α,β-unsaturated aldehydes like cinnamaldehyde occur at the aldehyde's carbonyl group.* Ketones: Reactions with ketones typically proceed at C-3, yielding diverse product structures depending on the ketone used (acetone, mesityl oxide, or pentane-2,4-dione).

Q6: What are some notable examples of biologically active compounds synthesized from this compound?

A6:

  • Antimicrobial Agents: Substituted 3-cinnamoyl-4-hydroxy-6-methyl-2-pyrones exhibit antibacterial and antifungal activities.
  • Disazo Dyes: Coupling diazotized 5-amino-3-methyl-4-phenylazo-pyrazoles with this compound yields disazo dyes with solvatochromic properties.
  • Pyrano[4,3-c][2]benzopyran-1,6-dione Derivative: The fungal metabolite phelligridin G, derived from this compound, possesses antioxidant and cytotoxic activities.

Q7: Can this compound act as a catalyst or ligand in chemical reactions?

A7:

  • Chiral Ligand Precursor: While not a catalyst itself, it can be hydrogenated enantioselectively over cinchonidine-modified palladium catalysts. This process is influenced by acid additives, highlighting its potential as a building block for chiral ligands.

Q8: Have there been computational studies on this compound?

A8:

  • Mechanistic Insights in Enantioselective Hydrogenation: Ab initio calculations have been employed to investigate the interactions between this compound and chiral modifiers during enantioselective hydrogenation, shedding light on the mechanism of enantiodifferentiation.

Q9: Is there information available on the stability and formulation of this compound?

A9: While the provided research papers do not delve into specific formulation strategies, they offer insights into its stability:

  • Decomposition to 4-Pyridone: this compound can decompose to the corresponding 4-pyridone under elevated temperatures, prolonged reaction times, or acidic conditions.
  • Solid-State Stability: X-ray diffraction studies indicate its stability in the crystalline state, providing valuable information for potential solid-state applications.

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